Cas no 33651-70-6 (3-Pyrazolidinone, 1-acetyl-)

3-Pyrazolidinone, 1-acetyl- structure
3-Pyrazolidinone, 1-acetyl- structure
商品名:3-Pyrazolidinone, 1-acetyl-
CAS番号:33651-70-6
MF:C5H8N2O2
メガワット:128.129
CID:3943034
PubChem ID:13940564

3-Pyrazolidinone, 1-acetyl- 化学的及び物理的性質

名前と識別子

    • 3-Pyrazolidinone, 1-acetyl-
    • EN300-737108
    • 1-acetylpyrazolidin-3-one
    • 33651-70-6
    • インチ: InChI=1S/C5H8N2O2/c1-4(8)7-3-2-5(9)6-7/h2-3H2,1H3,(H,6,9)
    • InChIKey: MFZAKEOYLWJFQZ-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 128.058577502g/mol
  • どういたいしつりょう: 128.058577502g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 155
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.1
  • トポロジー分子極性表面積: 49.4Ų

3-Pyrazolidinone, 1-acetyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-737108-0.25g
1-acetylpyrazolidin-3-one
33651-70-6
0.25g
$670.0 2023-02-02
Enamine
EN300-737108-10.0g
1-acetylpyrazolidin-3-one
33651-70-6
10.0g
$3130.0 2023-02-02
Enamine
EN300-737108-0.05g
1-acetylpyrazolidin-3-one
33651-70-6
0.05g
$612.0 2023-02-02
Enamine
EN300-737108-0.5g
1-acetylpyrazolidin-3-one
33651-70-6
0.5g
$699.0 2023-02-02
Enamine
EN300-737108-1.0g
1-acetylpyrazolidin-3-one
33651-70-6
1g
$0.0 2023-06-07
Enamine
EN300-737108-2.5g
1-acetylpyrazolidin-3-one
33651-70-6
2.5g
$1428.0 2023-02-02
Enamine
EN300-737108-5.0g
1-acetylpyrazolidin-3-one
33651-70-6
5.0g
$2110.0 2023-02-02
Enamine
EN300-737108-0.1g
1-acetylpyrazolidin-3-one
33651-70-6
0.1g
$640.0 2023-02-02

3-Pyrazolidinone, 1-acetyl- 関連文献

3-Pyrazolidinone, 1-acetyl-に関する追加情報

3-Pyrazolidinone, 1-acetyl- (CAS No. 33651-70-6): A Comprehensive Overview

3-Pyrazolidinone, 1-acetyl-, also known by its CAS registry number 33651-70-6, is a versatile organic compound that has garnered significant attention in various fields of chemistry and materials science. This compound belongs to the broader class of pyrazolidinones, which are heterocyclic compounds with a five-membered ring containing two nitrogen atoms and a ketone group. The 1-acetyl substitution adds further functional complexity, making it a valuable molecule for both academic research and industrial applications.

The structure of 3-Pyrazolidinone, 1-acetyl- consists of a pyrazolidinone ring with an acetyl group attached at the 1-position. This substitution not only enhances the compound's chemical reactivity but also opens up new avenues for its utilization in synthetic chemistry. Recent studies have highlighted its potential as a precursor for the synthesis of advanced materials, including coordination polymers and metal-organic frameworks (MOFs). These materials are highly sought after due to their applications in gas storage, catalysis, and sensing technologies.

One of the most promising areas of research involving 3-Pyrazolidinone, 1-acetyl- is its role in drug discovery. The compound's unique structural features make it an ideal candidate for exploring bioactive molecules. For instance, researchers have investigated its ability to act as a scaffold for designing inhibitors targeting specific enzymes involved in diseases such as cancer and neurodegenerative disorders. The latest findings suggest that derivatives of this compound exhibit potent inhibitory activity against certain protein kinases, which are key players in cellular signaling pathways.

In addition to its biomedical applications, 3-Pyrazolidinone, 1-acetyl- has found utility in the field of catalysis. Its nitrogen-rich structure enables it to act as a ligand in transition metal complexes, which are widely used as catalysts in organic synthesis. Recent advancements have demonstrated that metal complexes derived from this compound can efficiently catalyze reactions such as C-C bond formation and enantioselective reductions. These developments underscore its importance in green chemistry and sustainable chemical processes.

The synthesis of 3-Pyrazolidinone, 1-acetyl- typically involves multi-step reactions that combine principles from organic synthesis and heterocyclic chemistry. One common approach involves the condensation of an aldehyde with an amine derivative under appropriate conditions to form the pyrazolidinone ring. The subsequent acetylation step ensures the introduction of the acetyl group at the desired position. Researchers have optimized these reaction conditions to achieve high yields and purity levels, making large-scale production feasible.

From an environmental standpoint, 3-Pyrazolidinone, 1-acetyl- exhibits favorable properties that align with the principles of sustainability. Its relatively low toxicity profile and biodegradability make it a safer alternative compared to some traditional chemical intermediates. Moreover, its application in energy-efficient materials and catalytic systems contributes to reducing the overall carbon footprint associated with chemical manufacturing processes.

Looking ahead, the continued exploration of 3-Pyrazolidinone, 1-acetyl- is expected to yield even more groundbreaking discoveries. Collaborative efforts between chemists, biologists, and engineers are paving the way for innovative applications across diverse disciplines. As research progresses, this compound will undoubtedly play a pivotal role in advancing both scientific knowledge and technological innovation.

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